molecular formula C5H12ClNO2S B6201209 (3-hydroxycyclobutyl)(imino)methyl-lambda6-sulfanone hydrochloride, Mixture of diastereomers CAS No. 2694728-81-7

(3-hydroxycyclobutyl)(imino)methyl-lambda6-sulfanone hydrochloride, Mixture of diastereomers

Cat. No.: B6201209
CAS No.: 2694728-81-7
M. Wt: 185.7
InChI Key:
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Description

(3-hydroxycyclobutyl)(imino)methyl-lambda6-sulfanone hydrochloride, Mixture of diastereomers: is a chemical compound with a complex structure that includes a cyclobutyl ring, an imino group, and a sulfanone group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route might involve the cyclization of a precursor molecule to form the cyclobutyl ring, followed by functionalization to introduce the imino and sulfanone groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the formation of diastereomers and to separate them if necessary.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfanone group can be further oxidized to form sulfonyl compounds.

  • Reduction: : The imino group can be reduced to form an amine.

  • Substitution: : The hydroxyl group on the cyclobutyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Sulfonyl compounds.

  • Reduction: : Amines.

  • Substitution: : Substituted cyclobutyl compounds.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and its existence as a mixture of diastereomers. Similar compounds might include other cyclobutyl derivatives or compounds with similar functional groups, but the exact structure and stereochemistry would differ.

List of Similar Compounds

  • Cyclobutyl derivatives: : Compounds containing a cyclobutyl ring with different substituents.

  • Sulfanone derivatives: : Compounds containing a sulfanone group with various other functional groups.

  • Imino derivatives: : Compounds containing an imino group with different adjacent groups.

Properties

CAS No.

2694728-81-7

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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